2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone
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Overview
Description
2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is an organic compound with the molecular formula C14H9BrClO2. It is a brominated derivative of acetophenone and is characterized by the presence of a bromine atom and a chlorophenoxy group attached to the phenyl ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone typically involves the bromination of 1-[4-(4-chlorophenoxy)phenyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is typically followed by purification steps such as recrystallization or column chromatography to obtain the desired compound in pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 1-[4-(4-chlorophenoxy)phenyl]ethanol.
Oxidation: Formation of 1-[4-(4-chlorophenoxy)phenyl]acetic acid.
Scientific Research Applications
2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone involves its interaction with specific molecular targets. The bromine atom and the chlorophenoxy group contribute to its reactivity and ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
1-[4-(4-chlorophenoxy)phenyl]ethanone: The non-brominated precursor of the compound.
2-Bromo-1-[4-(4-fluorophenoxy)phenyl]ethanone: A similar compound with a fluorine atom instead of a chlorine atom.
Uniqueness
2-Bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-9-14(17)10-1-5-12(6-2-10)18-13-7-3-11(16)4-8-13/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXLVGIZIGVHGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84447-83-6 |
Source
|
Record name | 2-bromo-1-[4-(4-chlorophenoxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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